3-(4-Arsonophenyl)propanoic acid
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Overview
Description
3-(4-Arsonophenyl)propanoic acid: is an organic compound characterized by the presence of an arsonophenyl group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Arsonophenyl)propanoic acid typically involves the introduction of an arsonophenyl group to a propanoic acid backbone. One common method involves the reaction of 4-bromoarsonobenzene with propanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the successful formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Arsonophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding arsonic acids.
Reduction: Reduction reactions can convert the arsonophenyl group to an arsonous group.
Substitution: The arsonophenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Arsonic acids.
Reduction: Arsonous compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: 3-(4-Arsonophenyl)propanoic acid is used as a precursor in the synthesis of various organoarsenic compounds, which are valuable in organic synthesis and materials science .
Biology: It can be used to investigate the biochemical pathways and toxicity mechanisms of arsenic .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities .
Industry: The compound is used in the development of specialty chemicals and materials, including catalysts and polymers, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-(4-Arsonophenyl)propanoic acid involves its interaction with molecular targets, such as enzymes and proteins. The arsonophenyl group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial in understanding the compound’s biological effects and potential therapeutic applications .
Comparison with Similar Compounds
3-Phenylpropanoic acid: Lacks the arsonophenyl group, making it less reactive in certain chemical reactions.
4-Methoxyphenylacetic acid: Contains a methoxy group instead of an arsonophenyl group, leading to different chemical properties and applications.
Uniqueness: 3-(4-Arsonophenyl)propanoic acid is unique due to the presence of the arsonophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it valuable in specialized applications where other similar compounds may not be suitable .
Properties
CAS No. |
5410-51-5 |
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Molecular Formula |
C9H11AsO5 |
Molecular Weight |
274.10 g/mol |
IUPAC Name |
3-(4-arsonophenyl)propanoic acid |
InChI |
InChI=1S/C9H11AsO5/c11-9(12)6-3-7-1-4-8(5-2-7)10(13,14)15/h1-2,4-5H,3,6H2,(H,11,12)(H2,13,14,15) |
InChI Key |
VZYSMUCXMZASNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)[As](=O)(O)O |
Origin of Product |
United States |
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